molecular formula C19H30N4O3S B2569844 N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide CAS No. 1428349-42-1

N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2569844
CAS RN: 1428349-42-1
M. Wt: 394.53
InChI Key: WCDJWPZRGZYCQL-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, commonly known as DABSO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Catalytic Efficiency in Synthesis

One study highlights the catalytic role of 4-(N,N-Dimethylamino)pyridine (DMAP) in synthesizing novel derivatives, showcasing its efficiency under solvent-free conditions compared to other systems. This indicates DMAP's potential in facilitating the synthesis of complex molecules, possibly including compounds similar to the one of interest, through improved reaction parameters and efficiency (Khashi et al., 2014).

Antimicrobial and Antineoplastic Activities

Another research area involves the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, suggesting methods for quality control and analysis of complex pharmaceutical compounds, which may include the scrutinized compound, given its structural relevance (Ye et al., 2012).

Histone Deacetylase Inhibition

Further research describes the synthesis and biological evaluation of compounds for their isotype-selective inhibition of histone deacetylases, a function that may parallel the research applications of the target compound in cancer treatment or genetic regulation studies (Zhou et al., 2008).

Cytotoxic Heterocyclic Compounds

Another study details the use of a propenone derivative in synthesizing cytotoxic heterocyclic compounds, emphasizing the potential of such compounds in cancer research and therapy, which could extend to the compound given its complex structure and potential biological activity (Mansour et al., 2020).

Anti-Acetylcholinesterase Activity

Research on piperidine derivatives reveals their evaluation for anti-acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases or studying neurotransmission mechanisms, which could be relevant for the compound of interest (Sugimoto et al., 1990).

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c1-21(2)18-7-5-16(6-8-18)15-20-19(24)17-9-13-23(14-10-17)27(25,26)22-11-3-4-12-22/h5-8,17H,3-4,9-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDJWPZRGZYCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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